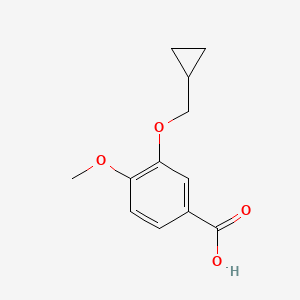
3-(Cyclopropylmethoxy)-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” is a chemical compound with the empirical formula C12H12F2O4 . It is a key intermediate for synthesizing the drug roflumilast .
Synthesis Analysis
The synthesis of “3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” involves several steps. The method is characterized by taking 3-nitro-4-hydroxybenzoic acid ester as the raw material to obtain the 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid through alkylation, reduction, diazotization, hydrolysis, alkylation, deprotection and the like . Another method involves O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” is complex and detailed analysis can be found in various scientific papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” include alkylation, reduction, diazotization, hydrolysis, deprotection, and others . The O-alkylation reaction has been reported to be achieved in N, N -dimethylformamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclopropylmethoxy)-4-methoxybenzoic acid” include its molecular weight, which is 258.22 . More detailed information about its physical and chemical properties can be found in various scientific resources .科学的研究の応用
Controlled Release of Flavor
Research has explored encapsulating flavor molecules like vanillic acid into layered inorganic nanoparticles for controlled release in food applications. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) was successfully intercalated into layered double hydroxide to create nanohybrids, allowing for systematic investigation into the structure and release kinetics of the flavor agent (Hong, Oh, & Choy, 2008).
Glucosidase and Glycogen Phosphorylase Inhibition
In the study of compounds isolated from Cyclocarya paliurus leaves, a benzoic acid derivative exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This suggests potential applications in managing blood sugar levels or in diabetes treatment (Li et al., 2008).
Antibacterial Activity
A study on hydrazide-hydrazones of 3-methoxybenzoic acid demonstrated strong bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp., indicating potential applications in developing new antibiotics or antibacterial agents (Popiołek & Biernasiuk, 2016).
Demethylation and Demethenylation in Biocatalysis
CYP199A4, a cytochrome P450 enzyme, has been found to efficiently demethylate and demethenate para-substituted benzoic acid derivatives. This indicates potential for synthetic biocatalytic processes, particularly in selective oxidative demethylation or demethenylation applications (Coleman et al., 2015).
Spectroscopic Analysis in Winemaking
Vanillic acid's spectroscopic properties have been studied for potential analytical applications in winemaking. Its spectral fingerprints in infrared and Raman spectra were analyzed, supporting its use in detecting vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Computational Chemistry for Stability and Reactivity Studies
The semi-empirical method was employed to study the stability and reactivity of cyclopolic acid compounds and derivatives, including methoxybenzoic acid derivatives. This approach is beneficial in computational chemistry for optimizing compounds and calculating atomic parameters (Arsyad et al., 2021).
Cross-Coupling Reactions in Organic Synthesis
The cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters was studied, showing potential in the synthesis of biaryls, a key component in the development of pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).
作用機序
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid, also known as DGM, is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
DGM interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, DGM significantly reduces the phosphorylation levels of Smad2/3, proteins that are key mediators of the TGF-β1 signaling pathway .
Biochemical Pathways
The affected pathway is the TGF-β1/Smad signaling pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM’s action on this pathway results in the inhibition of EMT, thereby reducing the excessive deposition of extracellular matrix components .
Result of Action
The molecular effect of DGM’s action is the inhibition of EMT, as evidenced by the reduced expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increased expression of E-cadherin . At the cellular level, DGM attenuates TGF-β1-induced EMT in A549 cells, a type of lung epithelial cell . In animal models, DGM treatment resulted in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
Safety and Hazards
特性
IUPAC Name |
3-(cyclopropylmethoxy)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-4-9(12(13)14)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRVEQKAPLESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

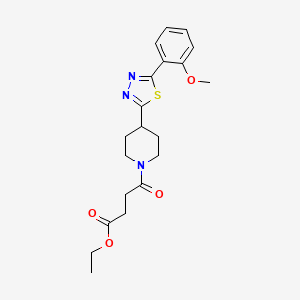

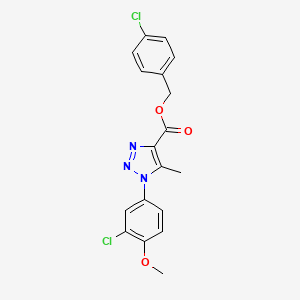
![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
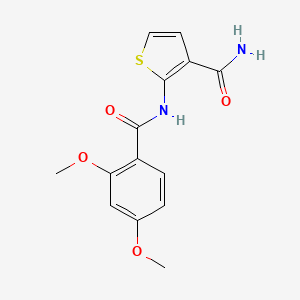

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)
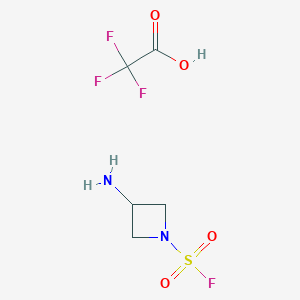
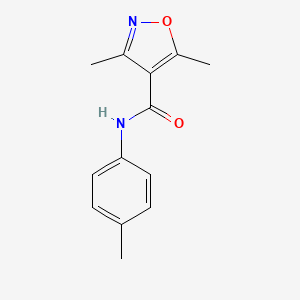
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)
